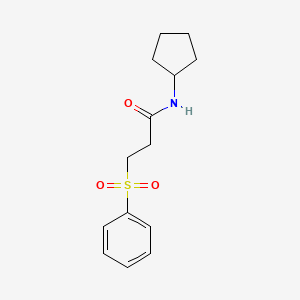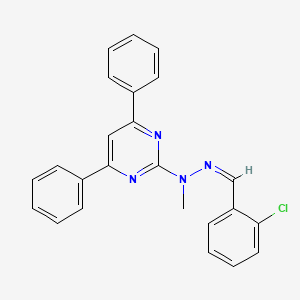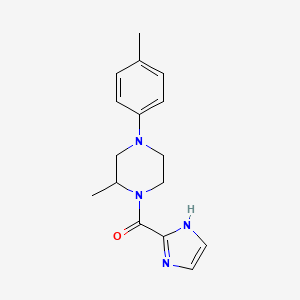
N-cyclopentyl-3-(phenylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-3-(phenylsulfonyl)propanamide, also known as CPP-115, is a potent gamma-aminobutyric acid (GABA) aminotransferase inhibitor. It is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications.
Mecanismo De Acción
N-cyclopentyl-3-(phenylsulfonyl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA breakdown, N-cyclopentyl-3-(phenylsulfonyl)propanamide increases the concentration of GABA in the brain, leading to increased inhibitory activity and reduced neuronal excitability.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(phenylsulfonyl)propanamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been found to reduce dopamine release in the brain, which may contribute to its anti-addictive effects. Moreover, N-cyclopentyl-3-(phenylsulfonyl)propanamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-cyclopentyl-3-(phenylsulfonyl)propanamide is its high potency and selectivity for GABA aminotransferase inhibition. This makes it an ideal tool for studying the role of GABA in various neurological disorders. However, one of the limitations of N-cyclopentyl-3-(phenylsulfonyl)propanamide is its relatively short half-life, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for N-cyclopentyl-3-(phenylsulfonyl)propanamide research. One of the key areas of interest is its potential therapeutic application in epilepsy, addiction, and anxiety. Moreover, further studies are needed to investigate the long-term effects of N-cyclopentyl-3-(phenylsulfonyl)propanamide and its potential side effects. Additionally, the development of more potent and selective GABA aminotransferase inhibitors may lead to the discovery of new therapeutic agents for neurological disorders.
Métodos De Síntesis
N-cyclopentyl-3-(phenylsulfonyl)propanamide is synthesized by reacting N-cyclopentyl-3-bromopropionamide with phenylsulfonyl chloride in the presence of a base. The resulting product is purified through recrystallization. The purity of N-cyclopentyl-3-(phenylsulfonyl)propanamide is determined through high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-cyclopentyl-3-(phenylsulfonyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, N-cyclopentyl-3-(phenylsulfonyl)propanamide has shown promising results in reducing seizure activity in animal models of epilepsy. It has also been shown to reduce cocaine and nicotine self-administration in animal models of addiction. Moreover, N-cyclopentyl-3-(phenylsulfonyl)propanamide has been found to have anxiolytic effects in animal models of anxiety.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c16-14(15-12-6-4-5-7-12)10-11-19(17,18)13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKGVLANEIEUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821831 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5489348.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5489354.png)
![3-(4-chlorophenyl)-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5489363.png)
![2-{[(dimethylamino)methylene]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5489367.png)
![5-(3-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-3-isoxazolol](/img/structure/B5489368.png)

![6-ethyl-2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinoline](/img/structure/B5489378.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B5489383.png)
![2,5-difluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5489390.png)


![6-({[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5489406.png)
![2-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5489417.png)
